2-(3,4-Dichlorophenyl)-2-methylpropanal
Description
2-(3,4-Dichlorophenyl)-2-methylpropanal is an organochlorine compound characterized by a propanal backbone substituted with a methyl group and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₀H₉Cl₂O, with a molar mass of 217.09 g/mol. Limited direct data on its physico-chemical properties are available in the provided evidence, but structural analogs suggest moderate solubility in organic solvents and stability at room temperature .
This compound’s significance lies in its structural similarity to pharmacologically active molecules (e.g., BD 1008, BD 1047) and agrochemicals (e.g., methazole), making it a candidate for further research in drug discovery or pesticide development .
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
InChI Key |
FTWVIYPHWMWDLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
BD 1008 and BD 1047
- Structure: Both compounds feature a 3,4-dichlorophenyl group attached to an ethylamine backbone. BD 1008 includes a pyrrolidinyl group, while BD 1047 has a dimethylamino group.
- Properties : These dihydrobromide salts exhibit enhanced water solubility compared to 2-(3,4-dichlorophenyl)-2-methylpropanal, which lacks ionizable groups. Their pharmacological roles as σ receptor ligands highlight the importance of the 3,4-dichlorophenyl moiety in receptor binding .
Methazole
- Structure : 2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione.
- Properties: The oxadiazolidine dione ring increases polarity and hydrolytic stability.
Functional Group Variants
2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid
- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
- Properties : Higher polarity (molecular formula: C₁₀H₁₀Cl₂O₂ , molar mass: 233.09 g/mol ) and acidity (pKa ~4–5) compared to the aldehyde. This acid is more likely to form salts, enhancing bioavailability in pharmaceutical contexts .
2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid
- Structure : Substitutes the 3,4-dichloro group with a single 4-chloro substituent and adds a methoxy (-OCH₃) group.
- Properties : Reduced halogenation decreases molecular weight (228.67 g/mol ) and lipophilicity. The methoxy group may improve metabolic stability compared to the dichlorinated analog .
Substituent Position and Bioactivity
- 3,4-Chloro-2-methylphenol: A phenolic derivative with a methyl group and 3,4-dichloro substitution. The hydroxyl group increases water solubility and acidity (pKa ~8–10), making it distinct from the aldehyde’s electrophilic character .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
